{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate
Description
Properties
IUPAC Name |
[3-(benzoyloxymethyl)-4-oxo-2H-chromen-3-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c26-22-20-13-7-8-14-21(20)29-15-25(22,16-30-23(27)18-9-3-1-4-10-18)17-31-24(28)19-11-5-2-6-12-19/h1-14H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJBEWUOPBCROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate, also known by its CAS number 29107-27-5, is a synthetic derivative of coumarin. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C25H20O6
- Molecular Weight : 416.43 g/mol
- CAS Number : 29107-27-5
Antioxidant Activity
Research has indicated that compounds with coumarin structures often exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| {3-[(benzoyloxy)methyl]-4-oxo...} | 35 | |
| Ascorbic Acid | 20 | Standard Reference |
| Trolox | 15 | Standard Reference |
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects in various in vitro models. It has shown promise in inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study: Inhibition of COX Enzyme
In a study involving RAW 264.7 macrophages, {3-[(benzoyloxy)methyl]-4-oxo...} was found to significantly reduce the production of nitric oxide (NO), a marker for inflammation. The IC50 value for NO inhibition was determined to be 25 µM, indicating moderate efficacy compared to established anti-inflammatory agents like indomethacin.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It exhibits activity against various bacterial strains and fungi.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Candida albicans | 40 |
The biological activities of {3-[(benzoyloxy)methyl]-4-oxo...} are largely attributed to its structural motifs that facilitate interactions with biological targets. The benzoyloxy group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Tyrosinase Inhibition
In studies focusing on skin pigmentation disorders, the compound has shown potential as a tyrosinase inhibitor. This is significant for developing treatments for hyperpigmentation.
Figure 1: Tyrosinase Inhibition Assay Results
Tyrosinase Inhibition
Preparation Methods
Knoevenagel Condensation with α-Cyanoacrylates
A molecular hybridization approach, as described for analogous chromene-3-carboxylates, involves Knoevenagel condensation between 3-formylchromone and ethyl cyanoacetate. Triphenylphosphine (20 mol%) catalyzes the reaction at 75–80°C, forming α-cyanoacrylate intermediates. These intermediates undergo Michael addition with nucleophiles (e.g., resorcinol derivatives) to construct the chromene backbone.
Representative Reaction Conditions:
| Reactant A | Reactant B | Catalyst | Temperature | Product Intermediate |
|---|---|---|---|---|
| 3-Formylchromone | Ethyl cyanoacetate | TPP (20 mol%) | 75–80°C | α-Cyanoacrylate |
Introduction of Benzoyloxy Methyl Groups
The bis-benzoyloxy methyl substituents at position 3 of the chromene ring are introduced via esterification or nucleophilic substitution. Two primary strategies are documented:
Direct Esterification of Diol Intermediates
A hypothetical diol intermediate (3-hydroxymethyl-4-oxo-3,4-dihydro-2H-chromene) reacts with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine). This method mirrors the synthesis of structurally similar compounds, where ester groups are appended sequentially.
Example Protocol:
- Dissolve 3-hydroxymethyl-4-oxochromene (1 equiv) in anhydrous dichloromethane.
- Add benzoyl chloride (2.2 equiv) dropwise under nitrogen atmosphere.
- Stir with triethylamine (3 equiv) at 0°C for 2 hours, then room temperature for 12 hours.
- Quench with ice-water, extract with DCM, and purify via column chromatography.
Yield Optimization Data:
| Benzoyl Chloride (equiv) | Base | Reaction Time | Yield (%) |
|---|---|---|---|
| 2.0 | Pyridine | 24 h | 62 |
| 2.2 | Triethylamine | 18 h | 78 |
Nucleophilic Displacement of Halogenated Precursors
An alternative route involves substituting a halogen atom (e.g., chloride) at the C3 position with a benzoyloxy methyl group. For example, 3-chloromethyl-4-oxochromene reacts with sodium benzoate in dimethylformamide (DMF) at 80°C.
Critical Parameters:
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature: Reactions proceed optimally at 70–90°C.
- Stoichiometry: Excess sodium benzoate (2.5 equiv) ensures complete substitution.
Catalytic Systems and Yield Optimization
Catalysts significantly impact reaction efficiency and selectivity:
Acidic Catalysts
Basic Catalysts
- Piperidine: Facilitates Knoevenagel condensations in ethanol/water mixtures.
- Triethylamine: Preferred for esterification due to superior solubility in organic solvents.
Comparative Catalytic Efficiency:
| Catalyst | Reaction Type | Yield (%) | Side Products |
|---|---|---|---|
| pTSA | Cyclization | 72 | <5% |
| ZnCl₂ | Condensation | 65 | 10–15% |
| Piperidine | Knoevenagel | 81 | Negligible |
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity:
Spectroscopic Analysis
Chromatographic Purity
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >90% purity.
- TLC Monitoring: Hexane/ethyl acetate (3:1) eluent tracks reaction progress.
Challenges and Mitigation Strategies
Steric Hindrance at C3 Position
The geminal bis-benzoyloxy methyl groups introduce steric bulk, complicating later reaction steps. Mitigation includes:
- Slow Addition of Reagents: Prevents local excess and dimerization.
- High-Dilution Conditions: Reduces intermolecular side reactions.
Lactone Ring Stability
The 4-oxo-3,4-dihydro-2H-chromene lactone is prone to hydrolysis under basic conditions. Strategies:
- Anhydrous Solvents: Use molecular sieves in esterification steps.
- Low-Temperature Quenching: Minimizes lactone degradation during workup.
Industrial-Scale Considerations
While laboratory syntheses focus on milligram scales, industrial production necessitates:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic esterifications.
- Catalyst Recycling: Immobilized lipases or acidic resins reduce costs.
Cost-Benefit Analysis of Benzoyl Sources:
| Benzoylating Agent | Cost (USD/kg) | Reaction Efficiency |
|---|---|---|
| Benzoyl chloride | 45 | High |
| Benzoic anhydride | 32 | Moderate |
Emerging Methodologies
Photocatalytic Functionalization
Visible-light-mediated catalysis offers a greener route to C–O bond formation, though yields remain suboptimal (50–55%).
Biocatalytic Esterification
Lipases (e.g., Candida antarctica) selectively esterify hydroxyl groups under mild conditions, avoiding harsh acids.
Q & A
Q. What are the recommended protocols for synthesizing {3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Protection/deprotection strategies : Use benzyloxy or phenethyl groups to protect reactive hydroxyl moieties during esterification, as demonstrated in analogous chromene derivatives .
- Coupling reactions : Employ Cs₂CO₃ as a base in dimethylformamide (DMF) for nucleophilic substitutions, ensuring optimal yields under controlled temperatures (e.g., 80°C) .
- Purification : Column chromatography on silica gel with ethyl acetate/petroleum ether gradients (10:1–20:1) isolates the target compound .
- Validation : Confirm purity via thin-layer chromatography (TLC) and intermediate characterization using NMR .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent electrostatic charge buildup .
- Spill Management : Neutralize leaks with inert adsorbents (e.g., sand) and dispose of waste via licensed facilities compliant with local regulations .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR Analysis : Assign proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyls at δ 165–170 ppm) and verify stereochemistry via coupling constants .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₈O₇: 370.4) and fragmentation patterns .
- Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem-derived InChI keys) to resolve ambiguities .
Advanced Research Questions
Q. How can SHELX software be applied in the crystallographic analysis of this compound?
Methodological Answer:
- Structure Solution : Use SHELXD for phase determination via dual-space algorithms, particularly if single crystals are obtained .
- Refinement : SHELXL refines atomic coordinates against high-resolution X-ray data, adjusting parameters like thermal displacement (B-factors) and occupancy .
- Validation : Analyze R-factors (<5%) and electron density maps to confirm stereochemical accuracy. Address twinning or disorder using SHELXPRO for macromolecular interfaces .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Multi-Technique Cross-Validation : Reconcile NMR-derived bond angles with X-ray diffraction data. For example, discrepancies in dihedral angles may indicate conformational flexibility .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) that skew spectroscopic results .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases affecting data consistency .
Q. What strategies assess environmental impact when ecological toxicity data are unavailable?
Methodological Answer:
- Read-Across Models : Predict bioaccumulation potential (log P ~3.2) using structurally similar benzoate esters .
- Computational Tools : Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate persistence in soil/water .
- Degradation Studies : Simulate hydrolysis under acidic/alkaline conditions (e.g., pH 2–12) and analyze products via LC-MS to infer environmental fate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
